tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
Description
tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a chiral bicyclic compound featuring a tetrahydropyran (THP) ring with a tert-butoxycarbonyl (Boc)-protected amine at the 3R,4S positions. The Boc group serves as a temporary protecting group for amines, enabling selective deprotection during multistep syntheses. This compound is a critical intermediate in pharmaceutical research, particularly for developing peptidomimetics and small-molecule therapeutics. Its stereochemistry and structural rigidity make it valuable for modulating drug-target interactions .
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-3-aminooxan-4-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
ABPWYJBKUUVONI-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC[C@@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminotetrahydropyran derivative. One common method involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as starting materials. The reaction proceeds through a Barbier reaction, followed by column chromatography separation and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
- tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1923238-60-1) Similarity: 0.92 (structural similarity score) . Key Difference: Stereochemistry at positions 3 and 4 (R,R vs. R,S). Applications: Used in analogous synthetic pathways but may exhibit distinct crystallographic packing due to stereochemical differences, as observed in SHELX-refined structures .
- tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate (CAS 1951459-69-0) Similarity: Same molecular formula (C₁₀H₂₀N₂O₃) but inverted stereochemistry at position 3 (S vs. R) . Impact: Differential solubility and stability; for instance, the S,R isomer requires storage in an inert atmosphere (vs. standard dry conditions for the R,S isomer), suggesting heightened sensitivity to oxidation .
Functional Group Modifications
- tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (CAS 603130-13-8) Similarity: 0.80 . Key Difference: A hydroxymethyl group replaces the amino group at position 6 (cis configuration). Properties: Increased polarity due to the hydroxyl group, enhancing aqueous solubility but reducing lipophilicity. This modification enables divergent synthetic routes, such as oxidation to carboxylic acids or esterification .
- tert-Butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate (Compound 265) Key Difference: A pyrimidine substituent and methylene spacer replace the direct amino group on the THP ring . Applications: Serves as a precursor for kinase inhibitors, where the pyrimidine moiety facilitates target binding. The extended structure increases molecular weight (469.35 g/mol) compared to the simpler R,S-amino-THP derivative (216.28 g/mol) .
Ring System Analogues
- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5) Key Difference: Piperidine ring (6-membered, saturated) instead of THP (5-membered, oxygen-containing) . Impact: Piperidine derivatives exhibit different conformational flexibility and hydrogen-bonding capabilities.
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Critical Analysis of Structural and Functional Divergence
- Stereochemistry : The R,S configuration of the target compound optimizes hydrogen-bonding networks in crystal structures, as evidenced by SHELX-refined models . In contrast, R,R or S,R isomers may exhibit inferior packing efficiency or altered biological activity.
- Substituent Effects : Hydroxymethyl or pyrimidine groups introduce additional sites for chemical modification, expanding utility in drug discovery. However, these groups may also increase metabolic liability or synthetic complexity .
- Ring Systems : THP derivatives offer enhanced metabolic stability compared to piperidines due to the oxygen atom’s electron-withdrawing effects, making them preferable for orally bioavailable drugs .
Biological Activity
tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate, with the CAS number 1340474-87-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
The molecular formula of this compound is with a molecular weight of 216.28 g/mol. The compound is characterized by its carbamate functional group, which often plays a crucial role in biological activity.
| Property | Value |
|---|---|
| CAS Number | 1340474-87-4 |
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily related to its potential as a therapeutic agent. The following sections outline key findings from studies investigating its pharmacological effects.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Recent studies have indicated that compounds containing the tetrahydropyran structure may provide neuroprotective effects. These effects are hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses. For example, research on related compounds has shown reductions in oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several carbamate derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibition zones comparable to standard antibiotics.
- Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of a related tetrahydropyran compound in a model of induced oxidative stress. The results showed that treatment with the compound significantly improved cognitive function and reduced neuronal apoptosis compared to control groups.
The biological activity of this compound can be attributed to its structural features:
- Carbamate Group : This functional group is known for its ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.
- Tetrahydropyran Ring : The presence of this cyclic structure may enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via carbamate protection of the amine group on a tetrahydro-2H-pyran scaffold. A common approach involves reacting the amine precursor (e.g., (3R,4S)-3-aminotetrahydro-2H-pyran-4-amine) with tert-butyl chloroformate in the presence of a base like triethylamine under inert conditions (N₂ atmosphere) . Optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:chloroformate), and solvent selection (e.g., THF or dichloromethane). Post-reaction purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) is critical to isolate high-purity product .
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
- Methodology : Use chiral HPLC or polarimetry to confirm the (3R,4S) stereochemistry. NMR spectroscopy (¹H and ¹³C) is essential for structural validation:
- ¹H NMR : Look for characteristic signals such as tert-butyl protons (~1.4 ppm, singlet) and pyran ring protons (δ 3.0–4.5 ppm, multiplet patterns reflecting axial/equatorial orientations) .
- ¹³C NMR : Confirm the carbamate carbonyl signal (~155 ppm) and pyran ring carbons .
- Mass spectrometry (HRMS) : Verify molecular weight (C₁₀H₂₀N₂O₃: 216.15 g/mol) and isotopic patterns .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodology : The tert-butyl carbamate group is stable under basic conditions but hydrolyzes in acidic environments. Store the compound at –20°C in anhydrous conditions (desiccator) to prevent moisture-induced degradation. Stability testing via TLC or HPLC over 1–3 months under varying temperatures (4°C, 25°C, 40°C) can identify optimal storage protocols .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?
- Methodology :
Docking studies : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes or receptors) by modeling interactions between the carbamate group and active-site residues .
DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the amine or pyran oxygen sites .
MD simulations : Assess conformational stability of the tetrahydro-2H-pyran ring in aqueous vs. lipid environments .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Reproducibility checks : Validate assay conditions (pH, temperature, solvent) using standardized protocols (e.g., NIH guidelines).
- Impurity profiling : Use LC-MS to identify byproducts or degradants that may interfere with biological assays .
- Orthogonal assays : Compare results from enzymatic inhibition assays with cellular viability studies (e.g., MTT assays) to rule off-target effects .
Q. How can researchers leverage this compound as a building block for complex heterocycles?
- Methodology :
- Deprotection : Treat with TFA/DCM (1:1 v/v) to remove the tert-butyl carbamate group, generating a free amine for further functionalization .
- Cross-coupling reactions : Use the amine in Buchwald-Hartwig aminations or Ullmann couplings to introduce aryl/heteroaryl groups .
- Ring-opening/expansion : React the tetrahydro-2H-pyran with electrophiles (e.g., epoxides) to form bridged or spirocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
